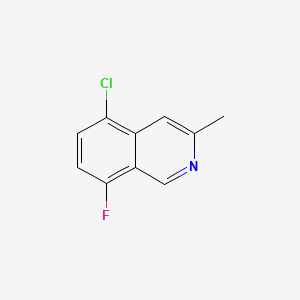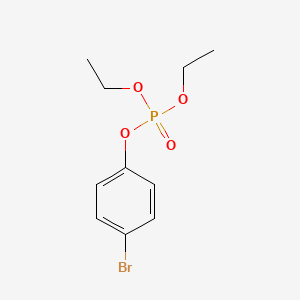
5-Bromo-1-Boc-6-fluoro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-Boc-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protecting group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-Boc-6-fluoro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Nitration: Starting with a suitable aromatic compound, nitration is performed to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Cyclization: The amine undergoes cyclization to form the indazole ring.
Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine atoms at specific positions on the indazole ring.
Protection: Finally, the Boc protecting group is introduced to protect the nitrogen atom in the indazole ring.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
5-Bromo-1-Boc-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted indazoles can be formed.
Deprotected Amine: Removal of the Boc group yields 5-Bromo-6-fluoro-1H-indazole.
Coupled Products: Complex molecules with extended carbon chains or aromatic systems.
科学的研究の応用
5-Bromo-1-Boc-6-fluoro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-Bromo-1-Boc-6-fluoro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific targets. The Boc group can be removed to expose the active amine, which can then participate in further biochemical interactions.
類似化合物との比較
Similar Compounds
5-Bromo-6-fluoro-1H-indazole: Lacks the Boc protecting group.
6-Fluoro-1H-indazole-5-carboxylic acid: Contains a carboxylic acid group instead of bromine.
Methyl 6-fluoro-1H-indazole-5-carboxylate: Contains a methyl ester group.
Uniqueness
5-Bromo-1-Boc-6-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, as well as the Boc protecting group
特性
分子式 |
C12H12BrFN2O2 |
|---|---|
分子量 |
315.14 g/mol |
IUPAC名 |
tert-butyl 5-bromo-6-fluoroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-9(14)8(13)4-7(10)6-15-16/h4-6H,1-3H3 |
InChIキー |
DIQAFIWUICXWOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)




![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)






![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)

